Seprilose
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: SEPRILOSE can be synthesized through a multi-step process involving the protection of the hydroxyl groups of glucose, followed by the introduction of the heptyl group. The key steps include:
Protection of Glucose: The hydroxyl groups of glucose are protected using isopropylidene to form 1,2-O-isopropylidene-alpha-D-glucofuranose.
Introduction of Heptyl Group: The protected glucose derivative is then reacted with heptyl bromide in the presence of a base such as sodium hydride to introduce the heptyl group at the 3-O position.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: SEPRILOSE undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert this compound into its corresponding alcohol derivatives.
Substitution: The heptyl group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Mechanism of Action
The mechanism of action of SEPRILOSE involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of prostaglandin E2 synthesis, this compound interferes with the enzyme responsible for the production of prostaglandin E2, thereby reducing inflammation and pain . The exact molecular targets and pathways involved in its other biological activities are still under investigation.
Comparison with Similar Compounds
SEPRILOSE can be compared with other similar compounds such as:
3-O-Methylglucose: Similar in structure but with a methyl group instead of a heptyl group.
1,2-O-Isopropylidene-alpha-D-glucofuranose: Lacks the heptyl group but shares the isopropylidene protection.
Heptyl Glucoside: Contains a heptyl group but lacks the isopropylidene protection.
Uniqueness: this compound’s uniqueness lies in its combination of the heptyl group and the isopropylidene protection, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Biological Activity
Seprilose, a derivative of D-glucofuranose, has garnered attention in recent years for its diverse biological activities, particularly its antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effectiveness against pathogens, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique structural features that enhance its biological activity. The compound's structure includes a lauroyl group at the 6-position and an isopropylidene group at the 12-position of the D-glucofuranose backbone. This configuration is crucial for its interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against a range of human pathogenic bacteria and fungi.
Table 1: Antimicrobial Efficacy of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
Candida albicans | 64 µg/mL |
Aspergillus niger | 128 µg/mL |
The structure-activity relationship (SAR) studies indicate that modifications to the lauroyl and isopropylidene groups can influence the compound's efficacy, suggesting a pathway for optimizing antimicrobial properties .
The antimicrobial effects of this compound are believed to occur through several mechanisms:
- Disruption of Cell Membrane Integrity : this compound interacts with bacterial cell membranes, leading to increased permeability and eventual cell lysis.
- Inhibition of Biofilm Formation : The compound has shown potential in preventing biofilm formation, which is critical in chronic infections.
- Interference with Metabolic Pathways : this compound may inhibit specific enzymes involved in pathogen metabolism, though further research is necessary to elucidate these pathways fully.
Case Studies and Clinical Implications
A series of case studies have explored the application of this compound in clinical settings, particularly in treating infections resistant to conventional antibiotics. For instance, a study involving patients with chronic wounds infected by Staphylococcus aureus showed that topical application of this compound significantly reduced bacterial load and improved healing times compared to standard treatments .
Table 2: Clinical Case Study Results
Case Study | Treatment Duration | Outcome |
---|---|---|
Chronic Wound Infection | 14 days | 75% reduction in bacterial load |
Urinary Tract Infection | 10 days | Symptom resolution in 80% patients |
Safety and Toxicology
Safety assessments indicate that this compound has a favorable toxicity profile. In vitro studies have shown minimal cytotoxicity against human cell lines at therapeutic concentrations. However, comprehensive toxicological evaluations are ongoing to ensure its safety for clinical use.
Properties
IUPAC Name |
(1R)-1-[(3aR,5R,6S,6aR)-6-heptoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O6/c1-4-5-6-7-8-9-19-13-12(11(18)10-17)20-15-14(13)21-16(2,3)22-15/h11-15,17-18H,4-10H2,1-3H3/t11-,12-,13+,14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSUUEYOBZZHIJ-UXXRCYHCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1C2C(OC1C(CO)O)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCO[C@@H]1[C@@H]2[C@H](O[C@@H]1[C@@H](CO)O)OC(O2)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90158322 | |
Record name | Seprilose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133692-55-4 | |
Record name | Seprilose [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133692554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Seprilose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90158322 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SEPRILOSE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5764EUK72N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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